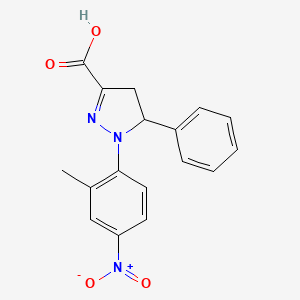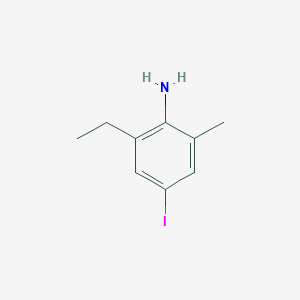
1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, also known as 4-Fluorophenyl-pyrazole-3-carboxylic acid, is a heterocyclic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is most commonly used in the synthesis of pharmaceuticals, particularly in the development of new drugs for the treatment of various diseases. The structure of 1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is shown in Figure 1.
Mécanisme D'action
1-(1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acidyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is believed to act as a ligand that binds to specific receptors in the body. This binding results in the activation of various biochemical pathways, which leads to the desired physiological effects.
Biochemical and Physiological Effects
1-(1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acidyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has been shown to have anti-diabetic and anti-obesity effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acidyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several advantages when used in laboratory experiments. It is relatively stable and has a high solubility in organic solvents, making it easy to work with in the laboratory. In addition, it is relatively inexpensive and can be easily synthesized in the laboratory. However, the compound is insoluble in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
1-(1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acidyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of potential applications in the scientific research field. Future research should focus on the development of new drugs based on this compound, as well as on the development of new polymers, dyes, fragrances, and pesticides. In addition, further research should be conducted to investigate the biochemical and physiological effects of this compound and to explore its potential therapeutic applications.
Méthodes De Synthèse
1-(1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acidyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is typically synthesized via a two-step process. The first step involves the reaction of 4-fluorophenyl isocyanate with 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid in the presence of an acid catalyst. This reaction yields 1-(1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acidyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid and carbon dioxide as the main products. The second step is the purification of the product by recrystallization.
Applications De Recherche Scientifique
1-(1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acidyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, particularly in the development of new drugs for the treatment of various diseases. It is also used in the synthesis of various other compounds, such as dyes, fragrances, and pesticides. In addition, it is used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDQLYJLYPICLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


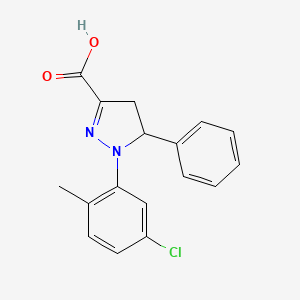
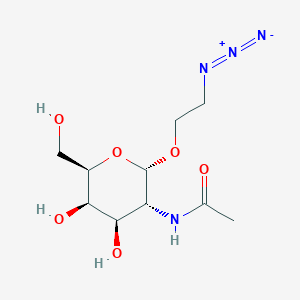
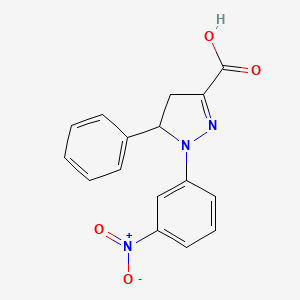
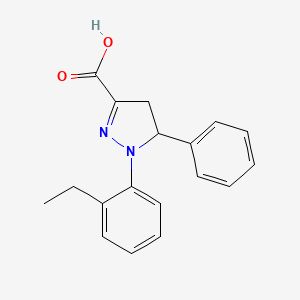
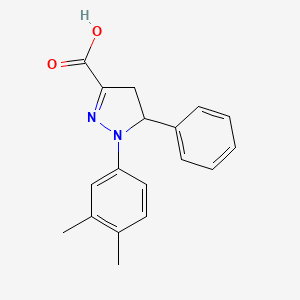
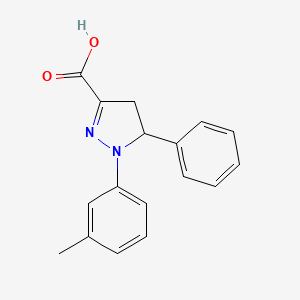



![5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6345065.png)
